molecular formula C6H7F6OP B13949323 Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]- CAS No. 20336-17-8

Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-

Cat. No.: B13949323
CAS No.: 20336-17-8
M. Wt: 240.08 g/mol
InChI Key: XSVGWJVNPPRRRD-UHFFFAOYSA-N
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Description

Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]- is a chemical compound with the molecular formula C₆H₇F₆OP. This compound is notable for its inclusion of both phosphine and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity .

Chemical Reactions Analysis

Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium complexes. Major products formed from these reactions include phosphine oxides and substituted phosphine derivatives .

Scientific Research Applications

Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]- has several applications in scientific research:

Mechanism of Action

The mechanism by which phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]- exerts its effects involves its interaction with molecular targets through its phosphine and trifluoromethyl groups. These groups can participate in various chemical reactions, including nucleophilic substitution and radical formation, which are crucial for its reactivity and applications .

Comparison with Similar Compounds

Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]- can be compared with other similar compounds such as:

This compound’s uniqueness lies in its combination of phosphine and trifluoromethyl groups, which confer distinct reactivity and versatility in various chemical processes .

Properties

CAS No.

20336-17-8

Molecular Formula

C6H7F6OP

Molecular Weight

240.08 g/mol

IUPAC Name

1-dimethylphosphanyl-3,3,3-trifluoro-2-(trifluoromethyl)propan-1-one

InChI

InChI=1S/C6H7F6OP/c1-14(2)4(13)3(5(7,8)9)6(10,11)12/h3H,1-2H3

InChI Key

XSVGWJVNPPRRRD-UHFFFAOYSA-N

Canonical SMILES

CP(C)C(=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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